2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate
Description
2-Methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate is a synthetic organic compound characterized by a furan-2-carboxylate ester linked to a methoxy-substituted phenyl ring via an (E)-configured ethenyl bridge to a pyridine moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-18-13-15(5-4-14-8-10-20-11-9-14)6-7-16(18)24-19(21)17-3-2-12-23-17/h2-13H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTKOHMSEXCCEC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes such as the Suzuki-Miyaura coupling reaction. This palladium-catalyzed method allows for the formation of the desired compound through the reaction of an aryl halide with an aryl boronic acid under specific conditions, including the use of a base and appropriate solvents.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, various derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A (similar derivative) | Bacillus subtilis | 4.69 |
| Compound B | E. coli | 8.33 |
| Compound C | Pseudomonas aeruginosa | 13.40 |
| Compound D | Candida albicans | 16.69 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, in vitro experiments revealed that certain derivatives exhibited potent antiproliferative effects, surpassing standard chemotherapeutics like Combretastatin-A4 in selectivity against human endothelial cells .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | A549 (lung cancer) | 12 |
| Compound F | HeLa (cervical cancer) | 9 |
| Compound G | MCF7 (breast cancer) | 15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammation and cancer pathways. It may inhibit key enzymes that play roles in inflammatory responses or tumor progression, leading to reduced cellular proliferation and enhanced apoptosis in cancer cells .
Case Studies
- Antimicrobial Study : A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications on the phenolic ring significantly enhanced antimicrobial efficacy. The presence of electron-donating groups was found to improve activity against bacterial strains .
- Cancer Cell Line Evaluation : Another investigation assessed the effects of various derivatives on multiple cancer cell lines, revealing that certain substitutions led to increased selectivity and potency compared to traditional agents .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through reactions such as:
- Heck Reaction : Coupling with halogenated compounds.
- Suzuki Coupling : Formation of biaryl compounds.
These reactions enable the creation of more complex molecules for pharmaceuticals and materials science.
Research indicates that 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate exhibits significant biological activity, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
| Microbial Strain | Inhibition Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in inflammatory diseases.
Fluorescent Probes
Due to its luminescent properties, the compound can be utilized in the development of fluorescent probes for biological imaging. The pyridine ring can coordinate with metal ions, enhancing its optical properties.
Material Science
The compound's ability to form metal-organic frameworks (MOFs) opens avenues for applications in gas storage and separation technologies. Its structural features allow for the design of porous materials with high surface areas.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against multiple bacterial strains, supporting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In a study examining novel anti-inflammatory agents, researchers found that compounds similar to this one reduced edema in animal models significantly after administration.
- Fluorescent Imaging : Research published in Chemical Communications highlighted the use of this compound as a fluorescent probe, showing enhanced imaging capabilities in live cell studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic Properties and Conjugation The target compound’s pyridine-ethenyl-phenyl system enables extended conjugation, similar to Fluorescent Brightener 368’s benzoxazole-ethenyl-benzoxazole structure. However, the pyridine ring may offer stronger electron-withdrawing effects compared to benzoxazole, altering UV-Vis absorption profiles . Montelukast’s chloroquinoline-ethenyl system highlights how heteroaromatic substituents (e.g., quinoline vs. pyridine) modulate biological activity, such as receptor binding affinity .
Functional Group Influence on Reactivity The furan carboxylate group in the target compound contrasts with Montelukast’s sulfinyl moiety. Furan esters are generally more hydrolytically stable than sulfinyl groups, suggesting divergent metabolic pathways in biological systems .
Applications
- Fluorescent Brighteners (e.g., CAS 1533–45–5) leverage ethenyl-linked aromatic systems for UV-light absorption and emission, a property the target compound may share due to its conjugated framework .
- The hydrazinylidene-substituted analog (CAS 732288-11-8) demonstrates how auxiliary functional groups (e.g., hydrazine) can expand utility into chelation or sensing, a direction unexplored for the target compound .
Research Findings and Data Gaps
- Synthetic Accessibility : suggests that furan carboxylate esters are synthetically tractable, but specific yields or conditions for the target compound remain undocumented.
- Physical Properties : Melting points, solubility, and stability data are absent in the evidence, necessitating experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
